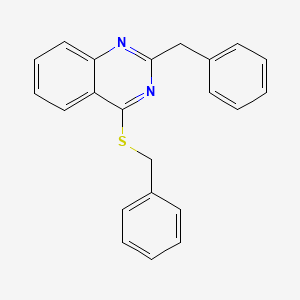

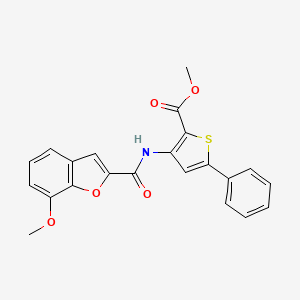

2-Benzyl-4-(benzylsulfanyl)quinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Benzyl-4-(benzylsulfanyl)quinazoline is a derivative of quinazoline . Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Synthesis Analysis

Quinazolin-4 (3H)-one, a related compound, was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction . 2-Styryl-4 (3H)-quinazolinone derivatives were prepared using a starting substrate of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .科学的研究の応用

Synthetic Approaches and Chemical Properties

2-Benzyl-4-(benzylsulfanyl)quinazoline is a quinazoline derivative, a class of compounds that has garnered attention in chemical synthesis due to their diverse biological activities and potential applications in various fields, including pharmaceuticals and optoelectronics. Although the specific compound this compound itself might not be directly mentioned in the studies, the research on quinazoline derivatives provides valuable insights into the synthetic methods, properties, and potential applications of such compounds.

Efficient Synthesis Methods : A study highlighted an efficient aerobic protocol for the oxidative synthesis of 2-aryl quinazolines via benzyl C-H bond amination using the 4-hydroxy-TEMPO radical as a catalyst. This method emphasizes a one-pot reaction of arylmethanamines with 2-aminobenzoketones and 2-aminobenzaldehydes, showcasing a metal-free and additive-free approach (Han et al., 2011).

Antibacterial Evaluation and Crystal Structure Analysis : Research on a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one demonstrated its synthesis via the S-arylation method. The study provided detailed insights into its antibacterial efficacy, crystal structure, and Hirshfeld surface analysis, indicating the potential for this compound analogs in antibacterial applications (Geesi, 2020).

Optoelectronic Applications : Quinazolines are recognized for their broad spectrum of biological activities. A review focused on the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, and photoelectric conversion elements. This research underlines the significance of quinazoline and pyrimidine fragments in creating novel optoelectronic materials, suggesting potential uses for this compound in the field of optoelectronics (Lipunova et al., 2018).

Microwave-Promoted Synthesis : A novel free-radical-based method for making functionalized quinazolines was described, relying on microwave-promoted reactions. This study showcases the versatility of quinazoline synthesis techniques, which could be applied to the synthesis of this compound, demonstrating the compound's relevance in the development of biologically active molecules (Portela-Cubillo et al., 2009).

作用機序

Target of Action

It is known that quinazoline derivatives have shown potential as antiviral agents . They interact with various molecular targets, serving as an important scaffold for the development of effective therapeutic drugs .

Mode of Action

Quinazoline derivatives have been found to exhibit antiviral activity, suggesting that they may interact with viral proteins or enzymes, inhibiting their function and thus preventing viral replication .

Biochemical Pathways

Quinazoline derivatives have been found to inhibit the replication of various viruses , suggesting that they may interfere with the biochemical pathways involved in viral replication.

Result of Action

Given its potential antiviral activity , it may inhibit viral replication at the cellular level, preventing the spread of the virus within the host organism.

特性

IUPAC Name |

2-benzyl-4-benzylsulfanylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S/c1-3-9-17(10-4-1)15-21-23-20-14-8-7-13-19(20)22(24-21)25-16-18-11-5-2-6-12-18/h1-14H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLKJDLCJURWMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2865235.png)

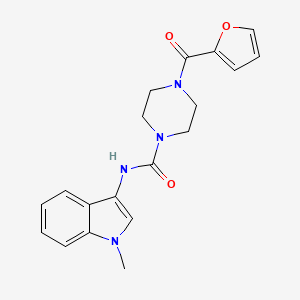

![N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2865238.png)

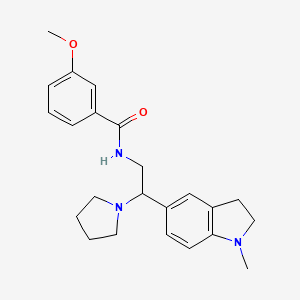

![1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine](/img/structure/B2865240.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylacetamide](/img/structure/B2865244.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865247.png)

![N-(2,4-dimethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2865249.png)

![N-[[(2S,3R)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2865250.png)